molecular formula C24H26N4OS B382651 7-methyl-20-(4-methylpiperidin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

7-methyl-20-(4-methylpiperidin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B382651
M. Wt: 418.6g/mol
InChI Key: VHHSNUSPOOFLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound. This compound is of interest due to its unique structure, which combines multiple ring systems, including benzothiophene, pyrimidine, and phthalazine moieties. These structural features contribute to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps. One common approach is the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the preparation of 2-(4-methylpiperidin-1-yl)benzoic acid derivatives, followed by cyclization with appropriate reagents to form the benzothiophene and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where its target pathways are involved.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its combination of multiple ring systems, which is not commonly found in other compounds. This structural complexity may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4OS

Molecular Weight

418.6g/mol

IUPAC Name

7-methyl-20-(4-methylpiperidin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C24H26N4OS/c1-14-9-11-27(12-10-14)22-17-6-4-3-5-16(17)21-25-23-20(24(29)28(21)26-22)18-8-7-15(2)13-19(18)30-23/h3-6,14-15H,7-13H2,1-2H3

InChI Key

VHHSNUSPOOFLGN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CC(CC5)C)C6=CC=CC=C62

Canonical SMILES

CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CC(CC5)C)C6=CC=CC=C62

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.